3,5-Dichloro-N-(cyclopropylmethyl)aniline is an organic compound characterized by its molecular formula and a molecular weight of approximately 216.10 g/mol. This compound features a dichlorobenzene ring with chlorine substituents at the 3 and 5 positions, along with a cyclopropylmethyl group attached to the nitrogen atom of the aniline moiety. The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals.
Common reagents used in these reactions include sodium hydroxide or potassium carbonate, often in organic solvents like dichloromethane.
Research indicates that 3,5-dichloro-N-(cyclopropylmethyl)aniline may exhibit biological activities, particularly in antimicrobial and anticancer domains. Its mechanism of action involves interaction with specific molecular targets, potentially modulating enzyme activity or receptor binding. This makes it a candidate for further pharmacological studies aimed at developing new therapeutic agents .
The synthesis of 3,5-dichloro-N-(cyclopropylmethyl)aniline typically involves:
Industrial methods often scale up these processes, utilizing high-purity reagents and optimized conditions to maximize yield and purity.
3,5-Dichloro-N-(cyclopropylmethyl)aniline has several applications:
Studies on the interactions of 3,5-dichloro-N-(cyclopropylmethyl)aniline with biological systems have shown potential for binding to specific enzymes or receptors. These interactions can lead to significant effects on biological pathways, making it a subject of interest for drug development and pharmacological research. The cyclopropylmethyl group enhances its binding affinity, which may be crucial for its biological efficacy .
Several compounds share structural similarities with 3,5-dichloro-N-(cyclopropylmethyl)aniline. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2,6-Dichloro-N-(cyclopropylmethyl)aniline | Different chlorine positions; similar applications | |
| 4-Chloro-N-(cyclopropylmethyl)aniline | Single chlorine substitution; used in similar fields | |
| N-(Cyclopropylmethyl)-4-methylaniline | Lacks chlorine; may exhibit different biological activity |
The uniqueness of 3,5-dichloro-N-(cyclopropylmethyl)aniline lies in its specific chlorine substitution pattern and the presence of the cyclopropylmethyl group, which may enhance its biological activities compared to other derivatives.
The discovery of 3,5-dichloro-N-(cyclopropylmethyl)aniline aligns with advancements in aromatic amine chemistry during the late 20th century. Chlorinated anilines gained prominence due to their reactivity and utility in agrochemical and pharmaceutical synthesis. The introduction of the cyclopropylmethyl group to the aniline scaffold emerged as a strategy to enhance steric and electronic properties, enabling tailored interactions in target molecules. While the exact date of its first synthesis remains undocumented, its adoption in patent literature and industrial processes since the early 2000s underscores its role in modern synthetic chemistry.
This compound’s significance stems from its dual functionality: the electron-withdrawing chlorine atoms direct electrophilic substitution reactions, while the cyclopropylmethyl group introduces conformational rigidity. These features make it invaluable in constructing kinase inhibitors, antimicrobial agents, and herbicides. For instance, cyclopropylmethyl-substituted anilines are precursors to tyrosine kinase inhibitors used in oncology research, demonstrating their critical role in drug discovery.
The synthesis of 3,5-dichloro-N-(cyclopropylmethyl)aniline represents a significant challenge in organic chemistry due to the specific positioning of chlorine substituents and the introduction of the cyclopropylmethyl group [1] [2]. This compound, with the molecular formula C₁₀H₁₁Cl₂N and molecular weight of 216.11 g/mol, requires careful consideration of synthetic strategies to achieve optimal yields and selectivity [1] [3].
Traditional reductive amination represents the most widely employed methodology for synthesizing 3,5-dichloro-N-(cyclopropylmethyl)aniline [4] [5]. This approach involves the condensation of 3,5-dichloroaniline with cyclopropylformaldehyde, followed by reduction of the intermediate imine to yield the desired product [4] [6].
The mechanism proceeds through initial imine formation under mildly acidic conditions, where the amino group of 3,5-dichloroaniline attacks the carbonyl carbon of cyclopropylformaldehyde [7]. The resulting carbinolamine intermediate undergoes dehydration to form the corresponding imine, which is subsequently reduced to the target amine [4] [7].
Sodium cyanoborohydride emerges as the most selective reducing agent for this transformation, demonstrating exceptional selectivity for imine reduction over aldehyde reduction [8] [9]. Under optimized conditions using sodium cyanoborohydride in methanol at pH 3-4, reaction times typically range from 2-24 hours with yields consistently achieving 80-95% [4] [8]. The selectivity advantage stems from sodium cyanoborohydride's inability to reduce aldehydes or ketones at neutral to mildly acidic pH, while maintaining sufficient reactivity toward iminium ions [8] [10].
Sodium triacetoxyborohydride presents an alternative reducing agent with enhanced safety profile compared to sodium cyanoborohydride [11] [12]. This reagent operates effectively at pH 5-6 and demonstrates superior functional group tolerance, particularly with acid-sensitive substituents [11]. Reaction times are considerably shorter, typically ranging from 30 minutes to 6 hours, with yields reaching 85-98% [9] [12]. However, sodium triacetoxyborohydride exhibits limited compatibility with methanol, decomposing rapidly upon contact, necessitating the use of ethanol or isopropanol as reaction solvents [11].
Alternative reducing systems include sodium borohydride combined with ion-exchange resins or mineral acid additives [13] [14]. The sodium borohydride-DOWEX50WX8 system operates in tetrahydrofuran at room temperature, completing reactions within 20 minutes and achieving yields of 88-93% [13]. The sodium borohydride-sodium dihydrogen phosphate system requires reflux conditions in tetrahydrofuran for 55-100 minutes but provides comparable yields of 85-92% [14].
Table 1: Traditional Reductive Amination Approaches for Cyclopropylmethyl Aniline Synthesis
| Reducing Agent | pH Range | Reaction Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Solvent Compatibility | Advantages |
|---|---|---|---|---|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | 3-4 | Room temperature | 2-24 hours | 80-95 | Protic solvents (MeOH, EtOH) | Selective for imines over carbonyls |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 5-6 | Room temperature | 30 minutes - 6 hours | 85-98 | Limited protic solvents | Mild conditions, low toxicity |
| Sodium Borohydride (NaBH₄) | 7-9 | Room temperature - 60 | 1-12 hours | 70-90 | Protic and aprotic | Cheap, readily available |
| Trichlorosilane (HSiCl₃) + TMEDA | Neutral | Room temperature | 36 hours | 75-92 | Dichloromethane | High yields with hindered substrates |
| Sodium Borohydride + DOWEX50WX8 | 6-8 | Room temperature | 20 minutes | 88-93 | Tetrahydrofuran | Fast reaction, easy workup |
| Sodium Borohydride + NaH₂PO₄·H₂O | 6-8 | Reflux (65-68) | 55-100 minutes | 85-92 | Tetrahydrofuran | Simple procedure, good yields |
Advanced reductive amination protocols employing trichlorosilane with tetramethylethylenediamine as Lewis base activator demonstrate particular effectiveness with sterically hindered substrates [15]. This system operates in dichloromethane at room temperature for 36 hours, achieving yields of 75-92% even with challenging aniline derivatives bearing ortho-substituents [15].
One-pot catalytic hydrogenation strategies represent an emerging approach for synthesizing 3,5-dichloro-N-(cyclopropylmethyl)aniline directly from 3,5-dichloroaniline and cyclopropylformaldehyde [3] [16]. This methodology eliminates the need for separate imine formation and reduction steps, streamlining the synthetic process while maintaining high efficiency [17] [18].
The fundamental mechanism involves in situ imine formation followed by immediate catalytic hydrogenation using transition metal catalysts under hydrogen atmosphere [17]. Palladium-based catalysts demonstrate superior performance due to their dual functionality in both imine formation promotion and subsequent hydrogenation [19] [18].
Palladium on carbon catalysts exhibit varying selectivity depending on palladium loading [16] [20]. The 5% palladium on carbon system operates under 5 atmospheres hydrogen pressure at 50-75°C in aqueous alkaline-toluene biphasic systems [20]. Reaction times typically require 9 hours to achieve completion, with selectivity reaching 85% [20]. However, the 0.8% palladium on carbon system demonstrates enhanced selectivity of 91-94% under identical conditions, attributed to reduced over-reduction and side reaction formation [20].
Recent developments in palladium nanoparticle catalysis offer significant advantages for this transformation [19] [18]. These catalysts operate under ambient hydrogen pressure (1 atmosphere) at room temperature in aqueous media, achieving selectivity of 95-99% within 2-6 hours [18]. The enhanced performance results from the dual-function nature of palladium nanoparticles, capable of catalyzing both reductive amination and imine hydrogenation simultaneously [18].
Table 2: One-Pot Catalytic Hydrogenation Strategies
| Catalyst System | Hydrogen Pressure (atm) | Temperature (°C) | Solvent System | Selectivity (%) | Reaction Time (hours) | Special Features |
|---|---|---|---|---|---|---|
| Pd/C (5%) | 5 | 50-75 | Aqueous alkaline/Toluene | 85 | 9 | Lower selectivity, recyclable |
| Pd/C (0.8%) | 5 | 50-75 | Aqueous alkaline/Toluene | 91-94 | 9 | Better selectivity, stable catalyst |
| Pd Nanoparticles | 1 | Room temperature | Water | 95-99 | 2-6 | Ambient pressure, dual function |
| Pt/C + Mineral Acid | 3-5 | 80-120 | Alcohol/Water | 80-90 | 4-8 | Requires acid medium |
| Raney Nickel | 10-20 | 80-150 | Alcohol | 70-85 | 8-12 | High temperature required |
| Pd/Al₂O₃ | 3-8 | 60-100 | Alcohol/THF | 88-95 | 4-10 | Good functional group tolerance |
Platinum on carbon catalysts require the presence of mineral acids to achieve effective conversion [21]. These systems operate at 3-5 atmospheres hydrogen pressure and elevated temperatures of 80-120°C in alcohol-water mixtures [21]. While selectivity remains moderate at 80-90%, the method provides good functional group tolerance for sensitive substrates [21].
Alternative heterogeneous catalysts include Raney nickel and palladium on alumina systems [17] [21]. Raney nickel requires more forcing conditions with hydrogen pressures of 10-20 atmospheres and temperatures of 80-150°C, achieving selectivity of 70-85% over 8-12 hours [21]. Palladium on alumina demonstrates improved selectivity of 88-95% under milder conditions of 3-8 atmospheres and 60-100°C in alcohol-tetrahydrofuran mixtures [17].
The Chinese patent literature describes optimized one-pot methodology using 3,5-dichloroaniline, cyclopropylformaldehyde, and catalytic systems under controlled acid conditions [16]. The process achieves high yields through careful optimization of catalyst loading, reaction time, and temperature control [16].
The introduction of the cyclopropylmethyl group represents a critical step requiring careful optimization to prevent ring-opening reactions and achieve selective mono-alkylation [22] [23]. Multiple synthetic strategies have been developed, each presenting distinct advantages and limitations based on substrate reactivity and reaction conditions [25].
Direct alkylation using cyclopropylmethyl halides constitutes the most straightforward approach [26] [27]. Cyclopropylmethyl chloride in the presence of potassium carbonate or sodium hydride in dimethylformamide or acetone at 60-80°C provides yields of 70-85% over 8-24 hours . However, this method suffers from potential multiple alkylation and competing elimination reactions [26].
Cyclopropylmethyl bromide demonstrates enhanced reactivity compared to the chloride analog, enabling the use of milder bases such as cesium carbonate [26]. Reactions proceed at 60-100°C in dimethylformamide or acetonitrile for 6-18 hours, achieving yields of 75-90% [26]. The primary concern with this approach involves ring-opening of the cyclopropyl system under basic conditions, leading to homoallyl byproducts [23] [27].
The iron-catalyzed deprotonative alkylation methodology offers an alternative approach using cyclopropylmethyl bromide [27]. This system employs ferric chloride catalyst with 2,2,6,6-tetramethylpiperidylmagnesium chloride-lithium chloride base in tetrahydrofuran at room temperature [27]. Reactions complete within 0.5-2 hours, achieving yields of 60-85% [27]. Notably, this method produces ring-opening products when cyclopropylmethyl bromide is employed, indicating radical intermediacy in the mechanism [27].
Table 3: Optimization of Cyclopropylmethyl Group Introduction
| Method | Base/Catalyst | Temperature (°C) | Solvent | Yield (%) | Reaction Time | Notes |
|---|---|---|---|---|---|---|
| Cyclopropylmethyl Chloride + Base | K₂CO₃, NaH | 60-80 | DMF, Acetone | 70-85 | 8-24 hours | Multiple alkylation possible |
| Cyclopropylmethyl Bromide + Base | K₂CO₃, Cs₂CO₃ | 60-100 | DMF, Acetonitrile | 75-90 | 6-18 hours | Ring opening may occur |
| Cyclopropylmethyl Trichloroacetimidate | Acid catalyzed | Room temperature | DCM, Toluene | 60-80 | 2-6 hours | Rearrangement products observed |
| Reductive Amination with Cyclopropylformaldehyde | NaBH(OAc)₃, NaBH₃CN | Room temperature | DCM, THF | 80-95 | 2-12 hours | Most reliable method |
| Iron-Catalyzed Alkylation | FeCl₃ + TMPMgCl·LiCl | Room temperature | THF | 60-85 | 0.5-2 hours | Ring opening product obtained |
| Nucleophilic Substitution | Various | 80-120 | Various | 65-80 | 4-12 hours | Various side reactions |
Cyclopropylmethyl trichloroacetimidate represents a sophisticated alkylating agent designed to minimize side reactions [25]. This reagent operates under acid-catalyzed conditions at room temperature in dichloromethane or toluene [25]. While reaction times are reduced to 2-6 hours, yields remain moderate at 60-80% due to competing rearrangement reactions of the cation intermediates [25]. The method produces mixtures of cyclopropylmethyl, cyclobutyl, and homoallyl products resulting from cation rearrangements [25].
Reductive amination with cyclopropylformaldehyde emerges as the most reliable method for cyclopropylmethyl group introduction [3] [4]. This approach circumvents the problems associated with cyclopropylmethyl cation instability by generating the cyclopropylmethyl group in situ during the reduction step [4]. Using sodium triacetoxyborohydride or sodium cyanoborohydride in dichloromethane or tetrahydrofuran at room temperature, yields consistently reach 80-95% over 2-12 hours [4] [8].
Optimization studies reveal that reaction success depends critically on maintaining anhydrous conditions and controlling reaction pH [28] [29]. Electron-deficient anilines such as 3,5-dichloroaniline require more forcing conditions compared to electron-rich substrates [28]. The use of trimethylsilyl chloride as additive significantly accelerates reaction rates, reducing reaction times from hours to minutes while maintaining high yields [28].
The selection between boron-based reducing agents and acid catalysts represents a fundamental decision in the synthesis of 3,5-dichloro-N-(cyclopropylmethyl)aniline [9] [30]. Each approach offers distinct advantages and limitations that must be carefully considered based on substrate requirements and synthetic objectives [31] [11].
Sodium cyanoborohydride demonstrates exceptional selectivity for imine reduction over carbonyl reduction, making it ideal for reactions where aldehyde starting materials must remain unreduced [8] [10]. The reagent operates effectively at pH 3-4, providing sufficient acidity for imine protonation while maintaining reducing power [8]. However, the generation of toxic hydrogen cyanide upon hydrolysis presents significant safety concerns requiring specialized handling procedures [11].
Sodium triacetoxyborohydride offers enhanced safety compared to sodium cyanoborohydride while maintaining excellent selectivity [11] [12]. This reagent functions optimally at pH 4-6 and demonstrates superior functional group tolerance [11]. The mild acidic conditions minimize side reactions while promoting efficient imine reduction [12]. Cost considerations favor sodium cyanoborohydride due to its lower price, but the improved safety profile of sodium triacetoxyborohydride often justifies the additional expense in industrial applications [11].
Table 4: Comparative Analysis of Boron Reagents vs. Acid Catalysts
| Parameter | Sodium Cyanoborohydride | Sodium Triacetoxyborohydride | Trifluoroacetic Acid | Lewis Acid Catalysts |
|---|---|---|---|---|
| Selectivity for Imine Reduction | Excellent | Very Good | Poor (not applicable) | Good |
| Carbonyl Reduction (Side Reaction) | Minimal | Low | High | Moderate |
| pH Stability | Good (pH 3-7) | Good (pH 4-6) | Acidic (pH < 2) | Variable |
| Solvent Compatibility | Protic solvents | Limited protic | Most solvents | Aprotic preferred |
| Reaction Rate | Moderate | Fast | Fast | Variable |
| Cost | Moderate | High | Low | Variable |
| Toxicity | High (CN release) | Low | Moderate | Low to moderate |
| Workup Complexity | Simple | Simple | Complex | Moderate |
| Functional Group Tolerance | Good | Excellent | Limited | Good |
| Temperature Requirements | Ambient | Ambient | Ambient to elevated | Variable |
Trifluoroacetic acid-based systems operate through different mechanistic pathways, typically involving formation of iminium intermediates followed by hydride delivery from alternative sources [32]. While trifluoroacetic acid provides rapid reaction rates and broad solvent compatibility, the strongly acidic conditions limit functional group tolerance [32]. Additionally, the requirement for separate reducing agents complicates reaction procedures and increases workup complexity [32].
Lewis acid catalysts present versatile alternatives that can be tuned based on specific substrate requirements [31]. Boron trifluoride etherate, aluminum chloride, and lanthanide triflates demonstrate varying degrees of activity and selectivity [31]. These systems typically require aprotic solvents and inert atmospheres but offer excellent control over reaction conditions [31].
The choice between boron reagents and acid catalysts often depends on substrate sensitivity and reaction scale [9]. Laboratory-scale syntheses frequently favor sodium triacetoxyborohydride due to its operational simplicity and safety profile [12]. Industrial applications may prefer sodium cyanoborohydride when cost considerations outweigh safety concerns and appropriate handling facilities are available [8].
Mechanistic studies reveal that boron hydrides deliver hydride directly to the iminium carbon, while acid-catalyzed systems typically proceed through coordination-activation pathways [9] [10]. This fundamental difference explains the superior selectivity of boron reagents for imine reduction compared to acid-catalyzed protocols [10].
The crystallographic analysis of related dichloroaniline compounds provides essential insights into the structural parameters relevant to 3,5-dichloro-N-(cyclopropylmethyl)aniline. Systematic X-ray diffraction studies of analogous chloroaniline derivatives have established fundamental structural relationships within this chemical family [3] [4].
ortho-Chloroaniline crystallizes in the orthorhombic system with space group Pmmm(47), exhibiting unit cell parameters of a = 18.391(3) nm, b = 10.357(2) nm, and c = 6.092(1) nm [3]. The meta-chloroaniline isomer also adopts an orthorhombic crystal system but belongs to space group Pcca(54) with significantly different unit cell dimensions: a = 4.5039(9) nm, b = 19.820(4) nm, and c = 12.699(4) nm [3] [4].
The dichlorinated analogue 2,6-dichloroaniline demonstrates a distinct crystallographic behavior, crystallizing in the monoclinic system with space group P21/c(14) [3] [4]. The unit cell parameters for this compound are a = 11.329(2) nm, b = 4.1093(8) nm, c = 15.445(3) nm, with β = 99.96(2)° [3]. This monoclinic arrangement reflects the influence of dual chlorine substitution on the molecular packing arrangements.
Table 1: X-ray Crystallographic Data for Dichloroaniline Analogues
| Compound | Crystal System | Space Group | Unit Cell Parameters a (Å) | Unit Cell Parameters b (Å) | Unit Cell Parameters c (Å) | Melting Point (°C) |
|---|---|---|---|---|---|---|
| o-chloroaniline | Orthorhombic | Pmmm(47) | 18.391(3) | 10.357(2) | 6.092(1) | Not specified |
| m-chloroaniline | Orthorhombic | Pcca(54) | 4.5039(9) | 19.820(4) | 12.699(4) | Not specified |
| 2,6-dichloroaniline | Monoclinic | P21/c(14) | 11.329(2) | 4.1093(8) | 15.445(3) | Not specified |
| 3,5-dichloroaniline | Crystalline | Not specified | Not specified | Not specified | Not specified | 50-53 |
The crystallographic studies reveal that chlorine substitution patterns significantly affect the molecular packing and crystal system preferences. The presence of multiple chlorine atoms, as in the dichloroaniline derivatives, tends to promote more complex crystal structures compared to monochlorinated analogues [3] [4].
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of 3,5-dichloro-N-(cyclopropylmethyl)aniline. Analysis of related compounds establishes characteristic spectral patterns that illuminate the structural features of this target molecule [8] [9].
The proton NMR spectroscopic characteristics of dichloroaniline derivatives demonstrate distinctive patterns in the aromatic region. For 2,5-dichloro aniline, the aromatic protons appear as complex multiplets between 7.13-7.10 ppm (multiplet, 1H), a doublet at 6.71 ppm (1H), and a multiplet at 6.65-6.62 ppm (1H) [8]. The amino group protons typically manifest as a broad singlet around 4.09 ppm [8].
para-Chloroaniline exhibits characteristic aromatic proton signals appearing as two distinct doublets at 7.01 and 6.56 ppm with a coupling constant of J = 8.8 Hz [10] [11]. The amino group protons appear as a singlet at 5.22 ppm [11]. These chemical shift values reflect the electronic influence of the chlorine substituent on the aromatic ring system.
For N-(cyclopropylmethyl)aniline derivatives, the proton NMR spectrum displays aromatic signals in the region 7.28-7.16 ppm (multiplet, 2H), 6.73 ppm (triplet, J = 7.3 Hz, 1H), and 6.65 ppm (doublet, J = 7.8 Hz, 2H) [9]. The cyclopropylmethyl group introduces additional complexity through the appearance of cyclopropyl proton signals, typically observed at chemical shifts characteristic of strained ring systems [9].
Carbon-13 NMR spectroscopy reveals distinct aromatic carbon environments influenced by both chlorine substitution and the cyclopropylmethyl substituent. For related N-(cyclopropylmethyl)aniline derivatives, characteristic carbon signals appear at 147.8, 142.1, 130.4, 130.3, 129.4, 125.9, 117.9, and 112.9 ppm [9]. These chemical shifts reflect the electronic perturbations caused by the cyclopropylmethyl nitrogen substitution.
The aromatic carbon atoms in dichloroaniline compounds typically resonate in the range of 110-150 ppm, with specific chemical shifts dependent on the substitution pattern and electronic effects [12] [13]. The presence of chlorine atoms causes characteristic downfield shifts for carbons bearing chlorine substituents and affects neighboring carbon environments through inductive and mesomeric effects [13].
Table 2: NMR Spectroscopic Data for Related Compounds
| Compound Type | 1H NMR Key Signals (ppm) | 13C NMR Regions (ppm) | NH2 Signals (ppm) |
|---|---|---|---|
| 2,5-Dichloro aniline | 7.13-7.10 (m, 1H), 6.71 (d, 1H), 6.65-6.62 (m, 1H) | Aromatic carbons 110-150 | 4.09 (br s, 2H) |
| 2,4-Dichloro aniline | Aromatic region 6-8 ppm | Aromatic carbons present | Present as broad signals |
| p-Chloroaniline | 7.01, 6.56 (doublets, J=8.8 Hz) | Aromatic carbons present | 5.22 (s, NH2) |
| N-(Cyclopropylmethyl)aniline derivatives | 7.28-7.16 (m, 2H), 6.73 (t, J=7.3 Hz), 6.65 (d, J=7.8 Hz) | 147.8, 142.1, 130.4, 130.3, 129.4, 125.9, 117.9, 112.9 | NH signals in aromatic amine region |
Mass spectrometric analysis of 3,5-dichloro-N-(cyclopropylmethyl)aniline reveals characteristic fragmentation pathways that provide structural confirmation and molecular ion identification. The fragmentation patterns of aniline derivatives under electron ionization conditions follow predictable mechanistic pathways influenced by the presence of chlorine substituents and the cyclopropylmethyl group [14] [15].
The molecular ion peak for the target compound would appear at m/z 216 (corresponding to the molecular weight), with isotopic peaks at m/z 218 and 220 reflecting the presence of two chlorine atoms. The chlorine isotope pattern (³⁵Cl/³⁷Cl ratio of approximately 3:1) creates a characteristic envelope that confirms the presence of dichlorine substitution [16].
Primary fragmentation pathways include the loss of the amino group [M-NH₂]⁺ producing fragments at m/z 200, and successive chlorine losses [M-Cl]⁺ generating ions at m/z 181/179 due to chlorine isotope effects [14] [16]. The elimination of hydrogen chloride [M-HCl]⁺ produces characteristic fragments at m/z 180/178 [16].
The cyclopropylmethyl substituent undergoes characteristic fragmentation through alpha-cleavage at the nitrogen-carbon bond, producing cyclopropylmethyl cation fragments at m/z 55 and related rearrangement products [15] [17]. Additional fragmentation of the cyclopropyl ring system generates smaller alkyl fragments at m/z 39, 53, and 54 [17].
Aromatic ring fragmentation produces stable benzene-related cations at m/z 77 and 78, which represent highly stable aromatic radical cations formed through extensive rearrangement processes [16]. These fragments are particularly intense in the mass spectrum due to their aromatic stabilization.
The fragmentation mechanism involves initial electron removal from the aromatic ring or nitrogen lone pair, followed by alpha-cleavage processes and rearrangement reactions. The presence of chlorine atoms stabilizes certain fragmentation pathways while promoting elimination reactions [15] [16].
Table 4: Mass Spectrometric Fragmentation Patterns for Aniline Derivatives
| Fragment Type | Typical m/z Pattern | Relative Intensity | Fragmentation Mechanism |
|---|---|---|---|
| Molecular ion [M]+- | M (base pattern) | Variable (molecular ion) | Electron ionization |
| Loss of NH2 [M-NH2]+ | M-16 | Low-medium | α-cleavage at C-N |
| Loss of Cl [M-Cl]+ | M-35/37 (Cl isotopes) | Medium-high | α-cleavage at C-Cl |
| Loss of HCl [M-HCl]+ | M-36/38 | Medium | Elimination reaction |
| Aromatic ring fragments | 77, 78 (benzene fragments) | High (stable aromatic) | Ring fragmentation |
| Cyclopropylmethyl fragments | 39, 53, 54 (cyclopropyl related) | Medium (alkyl fragments) | Alkyl side chain cleavage |
Infrared spectroscopy provides comprehensive vibrational information for 3,5-dichloro-N-(cyclopropylmethyl)aniline, revealing characteristic absorption bands that confirm structural features and functional group identification. The vibrational assignments are based on extensive studies of related dichloroaniline compounds and cyclopropyl-substituted aromatic amines [10] [18] [19].
The amino group vibrational modes represent the most diagnostic features in the infrared spectrum. The asymmetric NH₂ stretching vibration appears as a strong, sharp absorption band in the range 3472-3400 cm⁻¹ [10] [11]. The symmetric NH₂ stretching mode occurs at slightly lower frequency, typically between 3382-3280 cm⁻¹, also manifesting as a strong, sharp absorption [10] [11].
The NH₂ scissoring vibration produces a medium intensity absorption band in the region 1617-1600 cm⁻¹, representing the in-plane bending motion of the amino group [10] [11]. This vibrational mode is particularly sensitive to hydrogen bonding interactions and crystal packing effects in the solid state [20].
Aromatic carbon-nitrogen stretching vibrations appear as medium to weak intensity bands between 1350-1250 cm⁻¹ [21] [22]. These absorptions reflect the carbon-nitrogen bond character influenced by the electronic effects of both chlorine substituents and the aromatic ring system [22].
The carbon-chlorine stretching modes generate characteristic absorptions in the region 700-800 cm⁻¹ with medium intensity [19] [23]. The presence of two chlorine substituents in the 3,5-positions creates multiple C-Cl stretching vibrations with slightly different frequencies due to the distinct electronic environments [19].
Aromatic carbon-carbon stretching vibrations produce variable intensity absorptions in the range 1500-1600 cm⁻¹, characteristic of substituted benzene ring systems [24] [20]. The exact frequencies and intensities depend on the substitution pattern and electronic effects of the chlorine atoms [19] [24].
The NH₂ wagging vibration appears as a broad absorption band between 750-700 cm⁻¹, representing the out-of-plane bending motion of the amino group [22]. This vibrational mode often exhibits hydrogen bonding broadening in condensed phases [20] [22].
Cyclopropyl ring vibrations contribute additional complexity to the spectrum through characteristic C-H stretching modes above 3000 cm⁻¹ and ring deformation modes in the fingerprint region [25] [26]. The strained nature of the cyclopropyl ring system produces distinctive vibrational frequencies that differentiate it from normal alkyl groups [25].
Table 3: Infrared Vibrational Assignments for Chloroaniline Derivatives
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment Notes |
|---|---|---|---|
| NH2 asymmetric stretch | 3472-3400 | Strong, sharp | Primary amine N-H stretch |
| NH2 symmetric stretch | 3382-3280 | Strong, sharp | Primary amine N-H stretch |
| NH2 scissoring | 1617-1600 | Medium | NH2 bending vibration |
| C-N stretch (aromatic) | 1350-1250 | Medium-weak | Aromatic C-N stretching |
| C-Cl stretch | 700-800 | Medium | C-Cl stretching mode |
| Aromatic C=C stretch | 1500-1600 | Variable | Aromatic ring vibrations |
| NH2 wagging | 750-700 | Broad | Out-of-plane NH2 bending |